molecular formula C26H53Al B13761725 (Z)-Dec-1-enyldioctylaluminium CAS No. 68900-77-6

(Z)-Dec-1-enyldioctylaluminium

Cat. No.: B13761725
CAS No.: 68900-77-6
M. Wt: 392.7 g/mol
InChI Key: UWJGEOKDDWFZCQ-UHFFFAOYSA-N
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Description

(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-Dec-1-enyldioctylaluminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.

    Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

    Substitution: The dec-1-enyl and octyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in the plastics industry.

Biology

While its applications in biology are less common, this compound has been studied for its potential use in drug delivery systems. Its organometallic nature allows it to interact with biological molecules in unique ways, potentially enhancing the delivery of therapeutic agents.

Medicine

Research in medicine has explored the use of this compound in the development of novel pharmaceuticals. Its ability to form stable complexes with various ligands makes it a candidate for drug design and synthesis.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of high-performance materials and coatings.

Mechanism of Action

The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the interaction of its aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich species, facilitating catalytic reactions. The dec-1-enyl and octyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-Dec-1-enyldioctylaluminium include other organoaluminium compounds such as triethylaluminium, trimethylaluminium, and diisobutylaluminium hydride. These compounds share the common feature of having aluminium atoms bonded to organic groups.

Uniqueness

What sets this compound apart from its counterparts is the presence of the dec-1-enyl group, which imparts unique reactivity and selectivity. This structural feature allows it to participate in specific reactions that other organoaluminium compounds may not readily undergo.

Properties

CAS No.

68900-77-6

Molecular Formula

C26H53Al

Molecular Weight

392.7 g/mol

IUPAC Name

[(Z)-dec-1-enyl]-dioctylalumane

InChI

InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3;

InChI Key

UWJGEOKDDWFZCQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C\[Al](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC

Origin of Product

United States

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